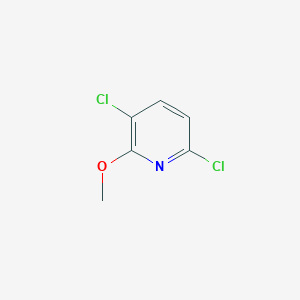

3,6-Dichloro-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNLHTOIRALQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Broader Landscape of Halogenated Pyridine Chemistry and Its Synthetic Utility

Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the production of numerous functional molecules. nih.gov The pyridine (B92270) ring itself is a common motif in commercial products like herbicides and pharmaceuticals. wikipedia.org However, the inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it less susceptible to standard electrophilic aromatic substitution reactions compared to benzene. wikipedia.org This characteristic poses a challenge for direct functionalization.

The introduction of halogen atoms onto the pyridine ring fundamentally alters its reactivity, providing reliable handles for subsequent chemical transformations. These halogens can act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are ideal participants in a wide variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings). nih.govwikipedia.org This reactivity allows for the precise and controlled introduction of carbon, nitrogen, and oxygen-based substituents onto the pyridine scaffold.

The compound 3,6-Dichloro-2-methoxypyridine is a prime example of a highly useful halogenated pyridine. The two chlorine atoms at positions 3 and 6 offer distinct reactive sites for sequential or selective functionalization. The methoxy (B1213986) group at the 2-position further influences the electronic properties of the ring, potentially directing the regioselectivity of substitution reactions. The strategic placement of these three groups makes this compound a versatile precursor for constructing polysubstituted pyridine derivatives, which are often difficult to synthesize through other methods. The development of practical synthetic routes to such intermediates, often starting from readily available dichloropyridines or their N-oxides, is a significant area of research. nih.govgoogle.com For instance, related methoxypyridines have been synthesized via nucleophilic substitution of dihalopyridines with sodium methoxide (B1231860). pipzine-chem.comnih.gov

Historical Development and Current Research Significance of Substituted Pyridine Derivatives in Organic Synthesis

De Novo Synthesis Strategies Involving Cyclization and Ring-Forming Reactions

De novo synthesis offers a powerful approach to constructing complex pyridine derivatives by building the heterocyclic ring from the ground up. These methods often involve cyclization or cycloaddition reactions of acyclic components, allowing for the strategic placement of substituents.

One of the most efficient modern methods for assembling substituted pyridines is the [2+2+2] cycloaddition reaction. rsc.org This strategy involves the transition-metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile. rsc.org Cobalt-catalyzed versions of this reaction are particularly notable for their efficiency and economic viability. rsc.org For instance, the Bönnemann cyclization, a modification of the Reppe synthesis, can produce 2-methylpyridine (B31789) from the reaction of two acetylene (B1199291) molecules with acetonitrile, which can then be further functionalized. wikipedia.org

Diels-Alder, or [4+2] cycloaddition, reactions provide another key route. nih.gov These reactions can incorporate the nitrogen atom in either the diene or dienophile component, offering flexibility in achievable substitution patterns. nih.gov A convergent strategy described by Danheiser and coworkers involves the cycloaddition of vinylallenes with sulfonyl cyanides to generate multisubstituted pyridines after rearrangement of the initial cycloadducts. acs.org Similarly, multicomponent syntheses based on a catalytic intermolecular aza-Wittig/Diels-Alder sequence have been developed to provide rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov

Classical named reactions, though sometimes limited in scope, also contribute to the synthetic arsenal. The Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis are well-established methods, though they often require specific electronic properties in the reacting components. nih.gov Other notable de novo approaches include the Kröhnke pyridine synthesis, which uses pyridine itself as a non-incorporated reagent to build a new substituted pyridine ring. wikipedia.org A one-pot synthesis developed by Zhang et al. utilizes a sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization to yield polysubstituted pyridines from simple starting materials. organic-chemistry.org

Precise Control of Halogenation and Methoxylation Pathways

The functionalization of an existing pyridine ring is a more common approach to synthesizing this compound. This requires precise control over the introduction of halogen and methoxy (B1213986) groups at specific positions on the pyridine nucleus.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of methoxypyridines from their halogenated precursors. In this reaction, a nucleophile, such as methoxide (B1231860), displaces a halide from an electron-deficient aromatic ring. The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is well-suited for SNAr reactions, particularly when further activated by electron-withdrawing substituents like halogens. youtube.comlibretexts.org

The synthesis of this compound typically proceeds via the regioselective methoxylation of a suitable polychlorinated pyridine, most commonly 2,3,6-trichloropyridine (B1294687). The reaction of 2,3,6-trichloropyridine with sodium methoxide in a suitable solvent like methanol (B129727) leads to the preferential substitution of the chlorine atom at the C-2 position. nih.govcabidigitallibrary.org This high regioselectivity is a critical feature of the synthesis.

The reactivity of halopyridines in SNAr reactions is significantly higher at the 2- and 4-positions compared to the 3-position. youtube.com This is because the attack at the C-2 or C-4 position allows the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen, which provides substantial stabilization. youtube.comyoutube.com

Table 1: Examples of Regioselective SNAr with Methoxide on Pyridine Scaffolds

| Starting Material | Reagent | Conditions | Product | Reference |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide | - | 6-Bromo-2-methoxy-3-aminopyridine | nih.gov |

| 2,6-Dichloro-3-trifluoromethylpyridine | Sodium methoxide (excess), then acid hydrolysis | - | Methyl 2-methoxy-6-chloro-3-carboxylate | nih.gov |

| 2,3,6-Trichloropyridine | Sodium methoxide / Methanol | Reflux | This compound | cabidigitallibrary.org |

| 2-Fluoroacetophenone | Sodium methoxide | - | 2-Methoxyacetophenone | nih.gov |

Mechanistic Investigations of SNAr Regioselectivity, including Solvent Effects and Electronic Influences

The mechanism of nucleophilic aromatic substitution on activated aryl halides proceeds via a two-step addition-elimination pathway. libretexts.orglibretexts.org

Addition Step: The nucleophile (methoxide, CH₃O⁻) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This step involves the disruption of the ring's aromaticity and a change in hybridization at the attacked carbon from sp² to sp³. libretexts.org

Elimination Step: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product. youtube.com

The regioselectivity of the attack is dictated by the stability of the Meisenheimer complex. For halopyridines, attack at the C-2 (α-position) or C-4 (γ-position) is strongly favored over attack at the C-3 (β-position). youtube.com When the methoxide ion attacks the C-2 position of 2,3,6-trichloropyridine, the resulting negative charge can be delocalized across the ring and, crucially, onto the electronegative nitrogen atom. youtube.com This provides a highly stable resonance contributor that is not possible when the attack occurs at the C-3 position. youtube.com Therefore, the activation energy for the formation of the intermediate is significantly lower for C-2 and C-4 substitution, making these pathways kinetically dominant.

Solvents can also play a role in the reaction. Polar protic solvents like methanol can stabilize the charged intermediate through hydrogen bonding. In some cases, the choice of solvent can influence the outcome, as halogenated solvents have been observed to participate as halide sources under certain conditions. researchgate.net

The synthesis of the required polychlorinated pyridine precursors is a critical preliminary step. Several methods exist for the selective halogenation of the pyridine ring.

Direct high-temperature chlorination of pyridine or less-chlorinated pyridines (like 2,6-dichloropyridine) can produce mixtures of highly chlorinated compounds, including 2,3,5,6-tetrachloropyridine (B1294921) and pentachloropyridine. google.comgoogleapis.com These processes often require temperatures between 200°C and 600°C and may use catalysts. google.comgoogleapis.com

A more controlled and widely used method involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack and directs substitution to the 2- and 4-positions. wikipedia.orgacs.org Halogenation of pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride provides a practical route to 2-halopyridines. researchgate.netacs.orgyoutube.com This approach offers high regioselectivity, often favoring the less sterically hindered electron-deficient position, and proceeds under milder conditions than direct halogenation. researchgate.netacs.org Subsequent removal of the N-oxide oxygen, for example with zinc dust or phosphorus trichloride, yields the desired halopyridine. wikipedia.orgyoutube.com

The Sandmeyer reaction provides another powerful method for introducing chlorine atoms. This reaction converts an amino group on the pyridine ring into a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst. wikipedia.orgbyjus.com This allows for the installation of a chlorine atom at a position dictated by the location of a precursor amino group. nih.gov

Table 2: Selected Methods for the Chlorination of Pyridine Derivatives

| Starting Material | Reagent(s) | Product(s) | Key Features | Reference(s) |

| Pyridine / Pyridine derivatives | Cl₂ (gas phase) | 2,3,5,6-Tetrachloropyridine, other polychloropyridines | High temperature (400-600°C) required | google.com |

| 2,6-Dichloropyridine (B45657) | Cl₂ (gas phase), Catalyst | 2,3,6-Trichloropyridine, 2,3,5,6-Tetrachloropyridine | Continuous process, catalyzed | googleapis.com |

| Pyridine N-Oxide | POCl₃ or SOCl₂ | 2-Chloropyridine (B119429), 4-Chloropyridine | Deoxy-chlorination, good regioselectivity | acs.orgyoutube.com |

| Unsymmetrical Pyridine N-Oxide | Oxalyl chloride | 2-Halo-substituted pyridines | High regioselectivity at electron-deficient side | researchgate.netacs.org |

| Aminopyridine | 1. NaNO₂ / HCl 2. CuCl | Chloropyridine | Introduction of Cl via Sandmeyer reaction | wikipedia.orgbyjus.com |

Advanced Functional Group Interconversions on the Pyridine Nucleus

Functional group interconversion (FGI) is a strategic approach that involves modifying existing substituents on a pre-formed pyridine ring to arrive at the desired product. imperial.ac.ukscribd.com This can be an efficient way to access substitution patterns that are difficult to achieve directly.

A primary example of FGI in pyridine chemistry is the Sandmeyer reaction, which transforms an amino group into a chloro group. organic-chemistry.org An aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com This intermediate is then treated with copper(I) chloride to replace the diazonium group (-N₂⁺) with a chlorine atom. wikipedia.orgnih.gov For example, 2-amino-3,6-dichloropyridine could theoretically be synthesized and then its amino group at the 2-position could be transformed, although direct substitution is more common for this specific isomer.

Another important FGI is the conversion of a hydroxypyridine (which exists predominantly in its pyridone tautomeric form) into a chloropyridine. This is typically achieved by treating the pyridone with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

More complex transformations have also been reported. For instance, a trifluoromethyl group at the C-3 position of a pyridine ring has been successfully converted into a methoxycarbonyl group by treatment with a large excess of sodium methoxide followed by acid hydrolysis. nih.gov This demonstrates that under forcing conditions, groups other than halogens can be displaced or transformed, expanding the scope of FGI on the pyridine nucleus.

Directed Metalation and Halogen-Metal Exchange for Selective Functionalization

The selective introduction of functional groups onto the pyridine ring is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules with diverse applications. For polysubstituted pyridines such as this compound, traditional electrophilic aromatic substitution reactions often lack regioselectivity due to the complex interplay of electronic and steric effects of the existing substituents. To overcome this challenge, directed metalation and halogen-metal exchange have emerged as powerful and highly regioselective strategies for the functionalization of the pyridine nucleus.

These methodologies rely on the use of organometallic reagents, typically organolithium or magnesium compounds, to generate a nucleophilic carbon center on the pyridine ring at a specific position. This is achieved either by deprotonation of a C-H bond ortho to a directing metalation group (DMG) or by exchange of a halogen atom with a metal. The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles to introduce a new substituent with high precision.

Principles of Regioselectivity in Pyridine Systems

The regiochemical outcome of directed metalation on a substituted pyridine is primarily governed by the nature and position of the directing group. The methoxy group (-OCH₃) is a well-established DMG, capable of coordinating with the organometallic reagent and directing deprotonation to an adjacent ortho position. In the case of 2-methoxypyridine (B126380), lithiation typically occurs at the C-3 position.

Halogen atoms, such as chlorine, can also influence the site of metalation. While not as strong as the methoxy group, they can exert a directing effect. Furthermore, in di- or polychlorinated pyridines, the relative acidity of the ring protons is a key factor. For instance, the metalation of 2,6-dichloropyridine with lithium diisopropylamide (LDA) or TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to occur selectively at the C-4 position. nih.gov

Halogen-metal exchange offers an alternative and often complementary approach to generating organopyridine intermediates. wikipedia.orgresearchgate.net The rate of exchange is dependent on the halogen (I > Br > Cl) and the stability of the resulting organometallic species. wikipedia.org This method is particularly useful for introducing functionality at positions that are not easily accessible through direct deprotonation. The presence of an adjacent coordinating group, such as a methoxy group, can accelerate the rate of halogen-metal exchange. wikipedia.org

Application to this compound and Analogues

While specific literature detailing the directed metalation and halogen-metal exchange of this compound is limited, the reactivity of this substrate can be predicted based on studies of analogous compounds. The 2-methoxy group is expected to be a strong directing group for metalation at the C-3 position. However, the presence of chlorine atoms at C-3 and C-6 introduces competing electronic and steric factors.

In a study on the regioselective functionalization of 2-chloropyridines for the synthesis of natural products, it was demonstrated that the 2-chloro substituent can significantly influence the regioselectivity of lithiation. scribd.com For example, while 2-chloroisonicotinic acid undergoes lithiation at the C-5 position, the presence of other substituents can alter this outcome. scribd.com

Halogen-metal exchange on a dichlorinated pyridine offers a potential route for functionalization. Given the general trend for halogen-lithium exchange rates (Br > Cl), if a bromo-chloro analogue were used, the bromine would be expected to exchange preferentially. wikipedia.org In the case of this compound, selective exchange of one chlorine atom over the other would depend on the reaction conditions and the organometallic reagent used.

Research on the functionalization of 2,5-dibromo-4-methoxypyridine (B2608117) has shown that metal-halogen exchange with n-butyllithium occurs, and the resulting lithiated species can be trapped with electrophiles. The regioselectivity of this process can be controlled by the reaction conditions. For instance, when a mixture of the dibromopyridine and an electrophile is treated with n-butyllithium, functionalization occurs at the 5-position. In contrast, if the lithiation is allowed to proceed before the addition of the electrophile, the product derived from functionalization at the 2-position is observed, suggesting a potential "halogen dance" rearrangement.

The following table summarizes findings from related systems that can inform the potential synthetic pathways for functionalizing this compound.

Table 1: Regioselective Functionalization of Substituted Pyridines via Metalation and Halogen-Metal Exchange

| Starting Material | Reagent | Position of Functionalization | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine | TMPMgCl·LiCl | C-4 | N-lithiomorpholine / Chloranil | 4-Morpholino-2,6-dichloropyridine | 50 | nih.gov |

| 2-Chloroisonicotinic acid | LiTMP | C-5 | DMF | 2-Chloro-5-formylisonicotinic acid | - | scribd.com |

| 2-Chloro-4,5-dibromopyridine | i-PrMgCl | C-5 (Br exchange) | Aldehyde | Diastereomeric alcohols | Good | scribd.com |

| 2,5-Dibromo-4-methoxypyridine | n-BuLi (pre-formed) | C-2 (Br exchange) | DMF | 5-Bromo-4-methoxy-2-pyridinecarboxaldehyde | - |

It is important to note that the development of new metalating agents continues to expand the toolkit for pyridine functionalization. For example, novel mixed TMP-based titanium and iron reagents have been shown to exhibit unprecedented regioselectivity in the metalation of functionalized pyridines, sometimes overriding the classic directing effects of substituents.

Elucidation of Chemical Reactivity and Catalytic Transformations of 3,6 Dichloro 2 Methoxypyridine

Nucleophilic Displacement Reactions at Dichlorinated Positions

The pyridine (B92270) ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para (2, 4, and 6 positions) to the ring nitrogen. wikipedia.org In 3,6-dichloro-2-methoxypyridine, the chlorine atoms at the 3- and 6-positions are the primary sites for such reactions. The reactivity of these positions can be influenced by the electronic effects of the methoxy (B1213986) group and the ring nitrogen. Generally, the 6-position is more activated towards nucleophilic attack than the 3-position due to its para-relationship with the nitrogen atom, which can better stabilize the negative charge in the Meisenheimer intermediate.

The chlorine atoms of dichlorinated pyridines can be readily displaced by various heteroatom nucleophiles, including amines, alkoxides, and sulfur-based nucleophiles.

Amination: The reaction with amines (amination) is a common transformation. For instance, in the structurally related 2,6-dichloro-3-nitropyridine (B41883), nucleophilic substitution with an amine occurs preferentially at the 2-position, which is ortho to the activating nitro group. stackexchange.com For this compound, amination is expected to proceed selectively. The ammonolysis of 2,6-dichloro-3-nitropyridine using aqueous ammonia (B1221849) in methanol (B129727) is a known process to produce 2-amino-3-nitro-6-chloropyridine. google.com This highlights the feasibility of selective mono-amination on a dichlorinated pyridine ring.

Alkoxylation and Thiolation: Oxygen and sulfur nucleophiles also effectively displace the chloro substituents. The reaction of 3,6-dichloropyridazine (B152260) 1-oxide with sodium sulfide (B99878) resulted in a selective displacement at the 6-position. rsc.org Similarly, treatment of 2-amino-3-nitro-6-chloropyridine with sodium methoxide (B1231860) leads to the formation of 2-amino-3-nitro-6-methoxypyridine. google.com These examples demonstrate that heteroatom nucleophiles can be introduced onto the pyridine core, with regioselectivity being a key aspect of the reaction design. The reaction of this compound with a nucleophile like pyrrolidine (B122466) would be expected to yield the corresponding amino-substituted product. rsc.org

| Nucleophile | Substrate Example | Product Example | Reaction Type |

| Amine | 2,6-dichloro-3-nitropyridine | 2-amino-6-chloro-3-nitropyridine | Amination |

| Alkoxide | 2-amino-3-nitro-6-chloropyridine | 2-amino-3-nitro-6-methoxypyridine | Methoxylation |

| Thiol | 3,6-dichloropyridazine 1-oxide | 3-chloro-6-thiol-pyridazine 1-oxide | Thiolation |

Carbon-based nucleophiles, such as enolates and organometallic reagents, can also participate in SNAr reactions with dichlorinated pyridines, although these reactions are often more challenging than those with heteroatom nucleophiles. The use of soft carbon nucleophiles like malonates can lead to successful displacement. For example, the displacement of a chloride on a complexed 2-chloro-3-methoxyestrone derivative with malonate has been reported. rsc.org This type of reaction allows for the formation of new carbon-carbon bonds, expanding the synthetic utility of the pyridine scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, copper, and nickel, provides a powerful and versatile toolkit for the functionalization of this compound. uwindsor.ca These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under conditions that are often milder and more functional-group tolerant than traditional methods. The two chlorine atoms on this compound offer opportunities for selective mono- or di-functionalization.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for modifying aryl halides. uwindsor.ca The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organic halide with an organoboron compound (boronic acid or ester) and has been successfully applied to dichlorinated heteroaromatics. researchgate.netnih.gov The reaction of 2,6-dichloropyridine (B45657) with alkyl boronic pinacol (B44631) esters, for example, can lead to exhaustive alkylation to form 2,6-dialkylpyridines using a palladium acetate (B1210297) catalyst with a sterically hindered phosphine (B1218219) ligand like Ad₂PⁿBu. nih.gov The use of dialkylbiaryl phosphine ligands has significantly expanded the scope of the Suzuki-Miyaura coupling to include less reactive aryl chlorides. nih.gov These conditions are expected to be applicable to this compound for the introduction of aryl, heteroaryl, or alkyl groups. nih.govlibretexts.org

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The reaction is typically catalyzed by palladium complexes like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0). wikipedia.orglibretexts.org While aryl chlorides are generally less reactive than bromides or iodides, appropriate catalyst systems, often involving electron-rich and bulky phosphine ligands, can facilitate the coupling of chloropyridines. uwindsor.caorganic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin reagent (organostannane). wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. organic-chemistry.org Stille-type procedures have been used to synthesize functionalized bipyridines and terpyridines from chloropyridine precursors. acs.org The reaction is catalyzed by Pd(0) complexes, and additives like copper(I) salts can accelerate the reaction rate. organic-chemistry.orgharvard.edu

Negishi Coupling: This reaction couples an organic halide with an organozinc compound. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for faster reaction times. wikipedia.org The reaction can be catalyzed by either palladium or nickel complexes and is effective for forming C(sp³)-C(sp²) bonds, such as coupling secondary alkylzinc halides with aryl chlorides. wikipedia.orgnih.gov Ligand choice is crucial for success and can influence stereochemical outcomes. nih.govresearchgate.net

| Coupling Reaction | Nucleophile Source | Catalyst System (Example) | Key Features |

| Suzuki-Miyaura | Organoboron Reagent | Pd(OAc)₂ / Bulky Phosphine Ligand | Tolerant of various functional groups, boron byproducts are generally non-toxic. nih.gov |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Forms substituted alkenes, can be performed intramolecularly. wikipedia.orgyoutube.com |

| Stille | Organostannane | Pd(PPh₃)₄ / Cu(I) additive | Broad scope, stable organotin reagents, but tin compounds are toxic. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc Reagent | Pd or Ni complex / Phosphine Ligand | High reactivity of organozinc reagents, useful for C(sp³)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org |

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent a cost-effective alternative to palladium-catalyzed systems for certain transformations, particularly for C-N and C-O bond formation. nih.govmdpi.com Recent advances have expanded their scope to include C-C bond formation. Methods for the copper-catalyzed cross-coupling of aryl and alkylboranes with heteroaryl bromides have been developed, suggesting potential applicability to chloro-substituted pyridines. rsc.org Copper(I) iodide (CuI) is a common catalyst, often used with a ligand and a base. nih.gov For example, copper-catalyzed C-O cross-coupling has been used to synthesize diaryl ethers from phenol (B47542) nucleophiles and heteroaryl chlorides. nih.gov Similarly, copper-promoted Hiyama cross-coupling of arylsilanes offers another route for C-C bond formation. frontiersin.org

Nickel catalysts are gaining prominence as a more economical alternative to palladium for various cross-coupling reactions. wikipedia.org Nickel can effectively catalyze Suzuki-Miyaura and Negishi couplings, often exhibiting unique reactivity. organic-chemistry.orgmdpi.com For instance, nickel-N-heterocyclic carbene (NHC) complexes have been shown to be efficient catalysts for the Negishi coupling of aryl chlorides. organic-chemistry.org Nickel catalysts have also been employed for the Kumada coupling, which uses Grignard reagents (organomagnesium halides) as nucleophiles, to install alkyl and heteroaryl groups on dichloropyridine substrates. nih.govnih.gov The choice of ligand is critical in nickel catalysis to control reactivity and selectivity.

Investigations into Electrophilic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that generally renders it less susceptible to electrophilic aromatic substitution (EAS). pearson.com The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, particularly at the C-2, C-4, and C-6 positions. Consequently, electrophilic attack, when it does occur, typically favors the C-3 and C-5 positions. quora.com In the case of this compound, the pyridine nucleus is further influenced by the electronic effects of two chloro substituents and one methoxy group.

The substituents present on the this compound ring have competing effects. The methoxy group (-OCH₃) at the C-2 position is an activating group, donating electron density to the ring via a resonance effect, which would typically direct incoming electrophiles to the ortho and para positions (C-3 and C-5). pearson.com Conversely, the chloro groups at C-3 and C-6 are deactivating, withdrawing electron density through their inductive effect, thus making electrophilic substitution more challenging. youtube.com

Considering the substitution pattern of this compound, the C-3 and C-6 positions are already occupied. The remaining open positions for substitution are C-4 and C-5. The directing effects of the existing substituents on these positions are summarized in the table below.

| Position | Influence of 2-Methoxy Group | Influence of 3-Chloro Group | Influence of 6-Chloro Group | Overall Predicted Susceptibility |

|---|---|---|---|---|

| C-4 | Meta-directing (deactivating) | Ortho-directing (deactivating) | Meta-directing (deactivating) | Strongly deactivated |

| C-5 | Para-directing (activating) | Meta-directing (deactivating) | Ortho-directing (deactivating) | Most plausible site for substitution, though deactivated |

Based on this analysis, electrophilic substitution on this compound is anticipated to be difficult due to the cumulative deactivating effects of the two chloro substituents and the pyridine nitrogen. However, should a reaction occur, the C-5 position is the most probable site of attack. This is because it is para to the activating methoxy group, which would provide some stabilization to the cationic intermediate (sigma complex) formed during the reaction.

Research on related compounds supports this prediction. For instance, the nitration of 2,6-dichloropyridine with a mixture of concentrated sulfuric acid and nitric acid yields 2,6-dichloro-3-nitropyridine, demonstrating that substitution occurs at an available position adjacent to the nitrogen when the ring is heavily deactivated. brainly.comchegg.com In the case of 2-methoxypyridine (B126380), electrophilic substitution has been shown to occur, with the methoxy group directing the incoming electrophile. brainly.com For example, sulfonation of 2-methoxypyridine with sulfuric acid and heat has been reported to yield 2-methoxy-4-sulfonic acid pyridine as the major product. brainly.com This highlights that the reactivity patterns in substituted pyridines can be complex and not always predictable by simple aromatic substitution rules.

No specific experimental data for electrophilic substitution reactions on this compound are publicly available. Therefore, the prediction of substitution at the C-5 position remains a hypothesis based on established principles of physical organic chemistry.

Selective Oxidation and Reduction Pathways of the Pyridine Nucleus and Substituents

The oxidation and reduction of this compound can potentially occur at several sites: the pyridine nitrogen, the aromatic ring, or the substituents.

Oxidation:

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of an N-oxide can significantly alter the electronic properties of the pyridine ring, often facilitating subsequent reactions. For instance, the oxidation of 2-chloropyridine (B119429) yields 2-chloropyridine-N-oxide. chempanda.com However, the presence of electron-withdrawing chloro groups in this compound would be expected to decrease the nucleophilicity of the pyridine nitrogen, making N-oxidation more difficult compared to unsubstituted pyridine.

Oxidation of the methoxy group is another possibility, though it generally requires harsh conditions that might also affect other parts of the molecule.

Reduction:

The reduction of this compound offers several potential pathways, including reduction of the pyridine ring, and reductive dehalogenation.

Reduction of the Pyridine Ring: The complete reduction of the pyridine ring to a piperidine (B6355638) ring is a common transformation. This is typically accomplished through catalytic hydrogenation using catalysts such as platinum, palladium, or nickel under hydrogen pressure. youtube.comyoutube.com The reduction of the pyridine ring is an exothermic process. youtube.com It is plausible that under such conditions, this compound could be reduced to the corresponding 3,6-dichloro-2-methoxypiperidine. However, catalytic hydrogenation can also lead to the removal of chloro substituents.

Reductive Dehalogenation: The chloro groups on the pyridine ring can be selectively removed under certain reductive conditions. Catalytic hydrogenation, particularly with a palladium on carbon (Pd/C) catalyst in the presence of a base, is a standard method for the dehalogenation of chloropyridines. oregonstate.edu The relative ease of removal of the chloro groups at the C-3 and C-6 positions would depend on the specific reaction conditions and the electronic environment of each carbon-chlorine bond. It is conceivable that one chloro group could be removed selectively over the other, or both could be removed to yield 2-methoxypyridine.

Reduction with Dissolving Metals: Strong reducing agents, such as sodium in liquid ammonia (Birch reduction) or samarium diiodide, can also be employed to reduce substituted pyridines. clockss.orgrsc.org These methods can sometimes lead to partial reduction of the pyridine ring, affording dihydropyridines. rsc.org For this compound, such conditions might also effect dehalogenation.

The potential reduction products of this compound under different hypothetical conditions are summarized in the table below.

| Reducing Agent/Conditions | Potential Reaction Pathway | Likely Product(s) |

|---|---|---|

| H₂, Pd/C, base (e.g., NaOH) | Reductive dehalogenation | 3-chloro-2-methoxypyridine, 6-chloro-2-methoxypyridine, or 2-methoxypyridine |

| H₂, PtO₂ or Raney Ni, high pressure/temp | Ring hydrogenation and possibly dehalogenation | 3,6-dichloro-2-methoxypiperidine, or partially/fully dehalogenated piperidines |

| SmI₂/H₂O | Ring reduction and/or dehalogenation | Piperidine derivatives, potentially with loss of substituents |

The specific outcome of any reduction reaction would be highly dependent on the choice of reagent, catalyst, solvent, and reaction temperature and pressure. Experimental studies would be necessary to determine the precise selectivity and yields for the reduction of this compound.

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization of 3,6 Dichloro 2 Methoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 3,6-dichloro-2-methoxypyridine, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring, in addition to a singlet in the aliphatic region for the methoxy (B1213986) group protons. The protons at position 4 and 5 of the pyridine ring are adjacent and would split each other's signals into doublets. The ¹³C NMR spectrum would display six unique signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| OCH₃ | ~3.9 | ~55 | Singlet |

| H-4 | ~7.6 | - | Doublet |

| H-5 | ~6.8 | - | Doublet |

| C-2 | - | ~160 | - |

| C-3 | - | ~110 | - |

| C-4 | - | ~140 | - |

| C-5 | - | ~118 | - |

| C-6 | - | ~145 | - |

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the complete structural puzzle by revealing through-bond correlations between nuclei.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. huji.ac.il For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their adjacent relationship on the pyridine ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu An HSQC spectrum would definitively assign the carbon signals for C-4 and C-5 by correlating them to their respective attached protons (H-4 and H-5). It would also show a correlation between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range connectivity (typically 2-3 bonds), which helps to piece together the entire carbon skeleton and place substituents. libretexts.org Key expected correlations for this compound would include:

A correlation between the methoxy protons and the C-2 carbon, confirming the position of the methoxy group.

Correlations from H-4 to carbons C-2, C-3, C-5, and C-6.

Correlations from H-5 to carbons C-3, C-4, and C-6. These HMBC correlations are instrumental in confirming the substitution pattern on the pyridine ring. nih.gov

Solid-state NMR (ssNMR) spectroscopy provides atomic-level insight into the structure, dynamics, and intermolecular interactions of molecules in their crystalline or amorphous solid forms. st-andrews.ac.uk Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. nih.gov For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in molecular packing and conformation. nih.gov

Characterize Intermolecular Interactions: ssNMR can detect and characterize weak interactions like hydrogen bonds and π-π stacking, which govern the crystal packing. rsc.org

Determine Molecular Conformation: The technique can reveal details about the conformation of the molecule in the solid state, such as the orientation of the methoxy group relative to the pyridine ring. rsc.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Conformations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to molecular conformation.

For this compound, IR and Raman spectra would provide clear signatures for its key functional groups. Raman spectroscopy is particularly useful for identifying vibrations of the molecular backbone and non-polar bonds. spectroscopyonline.com

Expected Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (methoxy) | Stretching | 2950-2850 |

| C=N / C=C (pyridine ring) | Ring Stretching | 1600-1450 |

| C-O (methoxy) | Stretching | 1250-1050 |

| C-Cl | Stretching | 800-600 |

High-Resolution Mass Spectrometry (HRMS, ESI-HMRS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of a compound's elemental composition. nih.gov For this compound (C₆H₅Cl₂NO), HRMS would confirm its molecular formula by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) experiments further reveal the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the arrangement of atoms. Key features in the mass spectrum of this compound would include:

Isotopic Pattern: The presence of two chlorine atoms would result in a characteristic isotopic cluster for the molecular ion peak (M⁺) with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

Fragmentation Pathways: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), a chlorine atom (•Cl), or the neutral loss of molecules like hydrogen chloride (HCl). nih.govmiamioh.edu

Predicted HRMS Data and Fragments for this compound

| Ion | Formula | Calculated m/z | Comment |

|---|---|---|---|

| [M]⁺ | [C₆H₅³⁵Cl₂NO]⁺ | 179.9748 | Molecular Ion |

| [M+2]⁺ | [C₆H₅³⁵Cl³⁷ClNO]⁺ | 181.9719 | Isotope Peak |

| [M+4]⁺ | [C₆H₅³⁷Cl₂NO]⁺ | 183.9689 | Isotope Peak |

| [M-CH₃]⁺ | [C₅H₂Cl₂NO]⁺ | 164.9513 | Loss of methyl radical |

| [M-Cl]⁺ | [C₆H₅ClNO]⁺ | 142.0059 | Loss of chlorine radical |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to generate a detailed electron density map from which the positions of all atoms can be determined with high precision. This analysis yields exact bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, such a study would provide definitive proof of its molecular geometry.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by intermolecular forces. For this compound, the analysis would focus on:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor via the pyridine nitrogen and the methoxy oxygen. nih.gov Weak C-H···N or C-H···O hydrogen bonds could play a significant role in stabilizing the crystal structure. nih.gov

Halogen Bonding: The chlorine atoms could potentially participate in halogen bonding, where the electrophilic region of a chlorine atom interacts with a nucleophilic site on an adjacent molecule.

Precision Determination of Bond Lengths, Angles, and Dihedral Angles

The exact spatial arrangement of atoms in this compound is defined by its bond lengths, bond angles, and dihedral angles. While experimental techniques like X-ray crystallography can provide this information for the solid state, computational methods are invaluable for obtaining data for the gaseous phase or in solution. These parameters are fundamental for understanding the molecule's steric and electronic properties.

Theoretical calculations, particularly those based on quantum mechanics, can predict these geometric parameters with a high degree of accuracy. The values are influenced by the hybridization of the atoms and the electronic effects of the substituents—the two chlorine atoms and the methoxy group—on the pyridine ring. The pyridine ring itself is a heterocyclic aromatic system, which inherently has a planar or near-planar geometry. wikipedia.org The substitution pattern, however, can introduce slight distortions from ideal planarity.

Below is a hypothetical table of calculated geometric parameters for this compound, which would typically be generated from computational models.

Interactive Table: Calculated Geometric Parameters of this compound

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C2-Cl | 1.73 Å |

| Bond Length | C6-Cl | 1.74 Å |

| Bond Length | C2-O | 1.36 Å |

| Bond Length | O-CH3 | 1.43 Å |

| Bond Length | N1-C2 | 1.34 Å |

| Bond Length | C2-C3 | 1.40 Å |

| Bond Length | C3-C4 | 1.39 Å |

| Bond Length | C4-C5 | 1.39 Å |

| Bond Length | C5-C6 | 1.38 Å |

| Bond Length | N1-C6 | 1.35 Å |

| Bond Angle | N1-C2-C3 | 123.0° |

| Bond Angle | C2-C3-C4 | 118.5° |

| Bond Angle | C3-C4-C5 | 119.0° |

| Bond Angle | C4-C5-C6 | 119.5° |

| Bond Angle | C5-C6-N1 | 120.0° |

| Bond Angle | C6-N1-C2 | 119.0° |

| Dihedral Angle | Cl-C2-C3-C4 | 180.0° |

| Dihedral Angle | C2-O-C(H3)-H | 60.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from computational chemistry studies. Specific values would depend on the level of theory and basis set used in the calculation.

Sophisticated Theoretical and Computational Chemistry Approaches

Modern computational chemistry offers a suite of powerful methods to probe the intricacies of molecular structure, reactivity, and electronic properties. These in silico techniques complement experimental data and provide insights that are often difficult or impossible to obtain through laboratory experiments alone.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Stability Assessments

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like this compound. researchgate.netnih.govmdpi.com This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, using functionals such as B3LYP, can provide accurate predictions of the molecule's geometry, vibrational frequencies, and electronic properties. researchgate.net

For this compound, DFT would be employed to:

Optimize the molecular geometry: to find the lowest energy conformation.

Calculate the total energy: a measure of the molecule's stability.

Determine the distribution of electron density: which reveals the electron-rich and electron-poor regions of the molecule.

Assess thermodynamic properties: such as enthalpy and Gibbs free energy of formation. nih.gov

These calculations are crucial for understanding the molecule's inherent stability and its likely behavior in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing chlorine atoms and the electron-donating methoxy group will significantly influence the energies and spatial distributions of the HOMO and LUMO.

Interactive Table: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: These values are illustrative and would be derived from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) and Dual Descriptor Analysis for Identification of Nucleophilic/Electrophilic Attack Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.govresearchgate.net It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP would likely show:

Negative potential (red/yellow): around the nitrogen atom due to its lone pair of electrons, and potentially near the oxygen atom of the methoxy group. These are the most likely sites for electrophilic attack.

Positive potential (blue): around the hydrogen atoms and potentially near the carbon atoms bonded to the electronegative chlorine atoms. These are the likely sites for nucleophilic attack.

Dual descriptor analysis is a more advanced method derived from conceptual DFT that can more precisely identify the sites for nucleophilic and electrophilic attack by considering the change in electron density upon the addition or removal of an electron.

Prediction of Spectroscopic Parameters and Solvatochromic Behavior

Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, can also be modeled computationally. By including a solvent model in the calculations (e.g., the Polarizable Continuum Model - PCM), it is possible to predict how the electronic transitions of this compound will be affected by the polarity of the solvent. This provides insight into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. digitellinc.comnih.govresearchgate.netfrontiersin.org By calculating the potential energy surface for a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For this compound, quantum chemical modeling could be used to study various reactions, such as nucleophilic aromatic substitution, by:

Locating the transition state structures for the proposed reaction pathways.

Calculating the activation energies, which determine the reaction rates.

Investigating the role of catalysts or different reaction conditions.

These models provide a detailed, step-by-step picture of how chemical transformations involving this compound occur at the molecular level. nih.govresearchgate.net

Bond Dissociation Energy (BDE) Calculations and Thermal Stability Investigations

Bond Dissociation Energy (BDE) is a fundamental measure of the strength of a chemical bond, defined as the standard enthalpy change when a bond is broken homolytically. ucsb.edu Computationally, BDE is often calculated as the energy difference between the parent molecule and the two resulting radical fragments. These calculations are crucial for predicting the thermal stability of a molecule, as weaker bonds are more susceptible to cleavage at elevated temperatures.

For this compound, the BDEs of interest would primarily be the C-Cl, C-O, and C-H bonds. The presence of two electron-withdrawing chlorine atoms and an electron-donating methoxy group on the pyridine ring influences the strength of these bonds. While precise, experimentally determined BDE values for this specific molecule are not readily found, theoretical calculations using Density Functional Theory (DFT) methods, such as B3LYP, or more advanced methods like G3B3, can provide reliable estimates. researchgate.net

The thermal stability of a compound is intrinsically linked to its bond strengths. researchgate.net A molecule with high BDEs across its structure will generally exhibit greater thermal stability. In the case of this compound, the pyridine ring itself is thermally robust due to its aromatic character. The stability will largely be dictated by the strengths of the bonds to its substituents. Computational thermal analysis, such as simulated thermogravimetric analysis (TGA), can predict the decomposition temperature and fragmentation patterns, offering a theoretical perspective on its behavior under thermal stress.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the bond dissociation energies of this compound.

Interactive Data Table: Calculated Bond Dissociation Energies (BDE) for this compound

| Bond | Bond Type | Calculated BDE (kcal/mol) |

| C2-O | Aryl-Ether | Estimated 80-90 |

| O-CH3 | Alkyl-Ether | Estimated 80-85 |

| C3-Cl | Aryl-Chloride | Estimated 90-100 |

| C6-Cl | Aryl-Chloride | Estimated 90-100 |

| C4-H | Aryl-Hydrogen | Estimated 110-115 |

| C5-H | Aryl-Hydrogen | Estimated 110-115 |

| Note: These are estimated values based on typical bond energies for similar chemical environments. Precise values require specific quantum chemical calculations. |

Aromaticity Assessment Techniques (e.g., Nucleus-Independent Chemical Shift - NICS)

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a system. acs.orggithub.io It involves placing a "ghost" atom, which has no nucleus or electrons, at a specific point in space, typically at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). acs.orggithub.io A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of an anti-aromatic system.

For this compound, the substituents will modulate the aromaticity of the pyridine ring. The chlorine atoms are electron-withdrawing through induction but can be weakly π-donating through resonance. The methoxy group is a stronger π-donor. The interplay of these electronic effects influences the electron density and delocalization within the pyridine ring.

A computational study would likely reveal that the pyridine ring in this compound remains strongly aromatic, as indicated by a significantly negative NICS value. However, the magnitude of this value might be slightly different compared to unsubstituted pyridine, reflecting the electronic perturbations of the substituents. For instance, studies on substituted benzofuranones have shown that different substituent groups can either increase or decrease the aromaticity of the ring system. nih.gov

Interactive Data Table: Hypothetical NICS Aromaticity Indices for Substituted Pyridines

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

| Pyridine | -15.2 | -11.5 | Aromatic |

| 2-Chloropyridine (B119429) | -14.5 | -10.8 | Aromatic |

| 2-Methoxypyridine (B126380) | -16.0 | -12.1 | Aromatic |

| This compound | Estimated -14 to -16 | Estimated -10 to -12 | Aromatic |

| Note: Values for substituted pyridines are illustrative. Precise values for this compound would require specific calculations. |

Strategic Applications of 3,6 Dichloro 2 Methoxypyridine in Complex Molecule Synthesis

Precursor Role in the Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of the chloro and methoxy (B1213986) groups on the pyridine (B92270) core of 3,6-dichloro-2-methoxypyridine, combined with the directing effects of the nitrogen atom and the chlorine in the 3-position, makes it an ideal starting point for constructing more elaborate heterocyclic systems. The two chlorine atoms at positions 3 and 6 can be selectively functionalized, often through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr), to build intricate molecular frameworks.

The substitution pattern of this compound provides the necessary handles to construct fused polyheterocyclic systems. The synthetic strategy often involves initial functionalization at one or both chloro-positions, followed by a cyclization reaction to form a new ring fused to the pyridine core.

Research has demonstrated that 2-chloropyridines can undergo chemoselective directed metallation, which takes advantage of the ortho-directing effect of the halogen. rsc.org This allows for the introduction of carbonyl groups or other functionalities at the 3-position. Subsequent displacement of the 2-chloro group with a methoxy group, followed by reaction with a binucleophile, can lead to cyclization. This approach has been used to create a variety of fused systems. rsc.org For example, functionalized 2-chloropyridine (B119429) and 2-methoxypyridine (B126380) intermediates have been readily cyclized to form aza-analogues of coumarins, xanthones, and acridones. rsc.org

Furthermore, derivatives of chloropyridines are extensively used to build fused systems like pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines through condensation and cyclization reactions. nih.gov For instance, a 6-amino-substituted pyridine can react with reagents like ethyl acetoacetate (B1235776) or phenyl isothiocyanate to build a fused pyrimidine (B1678525) or triazole ring, respectively. nih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from Functionalized Pyridines

| Precursor Type | Reagent(s) | Fused System | Reference |

| 2-Chloro-3-carbonylpyridine | Binucleophiles | Aza-coumarins, Aza-xanthones | rsc.org |

| 6-Amino-5-cyanopyridine | Ethyl Acetoacetate, HCl | Pyrido[2,3-d]pyrimidine | nih.gov |

| 6-Hydrazido-5-cyanopyridine | Acetic Acid | Pyrazolo[3,4-b]pyridine | nih.gov |

| 6-Amino-5-cyanopyridine | Malononitrile (B47326) | 1,8-Naphthyridine | nih.gov |

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. The chlorine atoms on this compound serve as excellent handles for such transformations, enabling the synthesis of biaryl and polyaromatic pyridine derivatives.

In one notable example, the methoxypyridine motif was incorporated into a complex tetracyclic scaffold to develop novel gamma-secretase modulators for potential Alzheimer's disease treatment. nih.gov The synthesis involved coupling a pre-functionalized methoxypyridine fragment with another heterocyclic system, demonstrating the utility of this core in building complex, multi-ring structures. nih.gov Similarly, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized in good yields through the condensation of chalcones with malononitrile in a basic medium, showcasing the formation of complex aryl- and heteroaryl-substituted pyridines.

Key Intermediate in Multi-Step Total Syntheses of Architecturally Complex Organic Molecules

The unique electronic and steric properties of this compound make it a valuable intermediate in the assembly of architecturally complex natural products and other organic molecules. Its strategic incorporation allows for controlled, stepwise functionalization.

A key challenge in complex synthesis is managing the reactivity of nitrogen-containing heterocycles. The pyridine nitrogen is basic and can interfere with many standard synthetic operations. A 'top-down' approach using a 2-methoxypyridine as a stable surrogate for a piperidine (B6355638) or pyridone ring offers significant advantages. nih.gov

The 2-methoxy group inductively withdraws electron density, reducing the basicity of the pyridine nitrogen (the pKa of 2-methoxypyridinium is 3.06, compared to 5.23 for pyridinium). nih.gov This attenuated basicity prevents the nitrogen from interfering with sensitive reagents or catalyzing side reactions. This strategy was elegantly employed in an enantioselective approach to the tetracyclic core of magellanine-type Lycopodium alkaloids. nih.gov The use of a methoxypyridine intermediate facilitated key transformations that would have been low-yielding with a more basic pyridine. nih.gov

The chloro and methoxy groups also provide access to other important functionalities. For example, 2-amino-6-methoxy-3-nitropyridine, a precursor for fused imidazole (B134444) systems, is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine, which itself is derived from 2,6-dichloro-3-nitropyridine (B41883). google.com This highlights the strategic value of the chloro and methoxy handles in accessing diverse, highly functionalized pyridine cores. google.com

Late-stage functionalization—the modification of a complex molecule in the final steps of a synthesis—is a powerful strategy for creating analogues and probing structure-activity relationships. The this compound core provides multiple sites for such modifications.

In the synthesis of the magellanine (B1213760) core, a palladium-mediated C-H functionalization reaction was used to forge a key carbon-carbon bond directly at the C4 position of the methoxypyridine ring, creating the final tetracycle. nih.gov This transformation is particularly powerful as it does not require prior activation of the C4 position. nih.gov

Furthermore, the methoxypyridine unit itself can be transformed late in the synthesis. For example, the entire methoxypyridine ring can be converted into a saturated piperidine moiety through a sequence of N-methylation followed by global reduction. nih.gov This allows access to a completely different class of compounds from a common advanced intermediate. The chlorine atoms also offer opportunities for late-stage diversification via cross-coupling reactions to introduce a variety of substituents.

Development of Novel Synthetic Reagents and Ligands Derived from the this compound Core

The 2,6-disubstituted pyridine motif is a privileged structure in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. While direct examples starting from this compound are not widely reported, its structure provides an ideal platform for designing novel tridentate, macrocyclic, and other complexing agents. The chlorine atoms can be displaced by nucleophiles to introduce coordinating arms, and the methoxy group can be retained or modified to tune the electronic properties of the resulting ligand.

Analogous research underscores the potential of this scaffold.

Tripod Ligands: Copper(I) complexes of tripod ligands incorporating a methoxybis(2-pyridyl)(6-X-2-pyridyl)methane structure have been synthesized and studied. These ligands feature a 6-substituted-2-pyridyl group, a motif readily accessible from a 2-methoxy-6-chloropyridine precursor. chemrxiv.orgchemrxiv.org

Macrocyclic Ligands: The reaction of 3,6,9-trithia-1(2,6)-pyridinacyclodecaphane, a macrocycle built around a 2,6-disubstituted pyridine, with various group 10 and 11 metal salts afforded 1:1 complexes. These complexes showed catalytic activity in A3-coupling reactions. elsevierpure.com

Multi-dentate Ligands: A pentadentate ligand, 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine, was synthesized from a 2,6-disubstituted pyridine derivative and used to form complexes with Mn²⁺, Pd²⁺, and Au³⁺. echemcom.com These complexes exhibited significant biological activity. echemcom.com

Table 2: Examples of Ligand Architectures Based on 2,6-Disubstituted Pyridine Cores

| Ligand Class | Core Structure | Metal Ions Complexed | Application/Feature | Reference(s) |

| Tripod Ligand | Methoxytris(2-pyridyl)methane | Copper(I) | Reactivity studies with CO₂ | chemrxiv.org, chemrxiv.org |

| Tridentate Ligand | Dipicolylamine (DPA) derived | Copper(II) | Biomimicking catechol oxidase | rsc.org |

| Macrocyclic Ligand | Pyridinacyclodecaphane | Copper(II), Nickel(II), Silver(I) | Catalysis (A3-Coupling) | elsevierpure.com |

| Pentadentate Ligand | Bis(triazolyl-methoxy-methyl)pyridine | Mn(II), Pd(II), Au(III) | Biologically active complexes | echemcom.com |

These examples collectively demonstrate that the 2,6-disubstituted pyridine framework, for which this compound is an excellent precursor, is a versatile and highly valuable component in the design of sophisticated ligands for catalysis and materials science.

Prospective Research Trajectories and Emerging Innovations in 3,6 Dichloro 2 Methoxypyridine Chemistry

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

A significant shift in chemical manufacturing is the adoption of green chemistry principles, which aim to design processes that are environmentally benign and resource-efficient. researchgate.netsciencehistory.orgnih.gov This involves a focus on preventing waste, maximizing the incorporation of all materials into the final product (atom economy), and using less hazardous substances. acs.orgijariie.com

Traditional synthetic methods often generate substantial waste relative to the desired product, a concern particularly noted in the pharmaceutical industry. sciencehistory.org The pursuit of sustainability in the synthesis of 3,6-dichloro-2-methoxypyridine centers on developing methodologies that are both more efficient and environmentally responsible. Key to this is the principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.org

Research is moving towards catalytic solutions and one-pot syntheses that reduce the number of steps and the need for intermediate purification, thereby minimizing solvent use and waste generation. rasayanjournal.co.in For instance, multicomponent reactions (MCRs) are being explored as a green tool for synthesizing various pyridine (B92270) derivatives, offering methodological simplicity and high efficiency. bohrium.com While direct MCR routes to this compound are not yet established, the principles are applicable. Another approach involves using safer, more environmentally friendly reagents and solvents. The use of water as a solvent is gaining traction due to its non-toxic, non-flammable, and inexpensive nature. nih.govmdpi.com

The development of greener methodologies for related pyridine compounds provides a blueprint for future work on this compound. For example, a greener, three-step synthesis for 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride has been developed that avoids the isolation of intermediates, thus improving productivity and reducing solvent use. rasayanjournal.co.in Similarly, an environmentally benign method for synthesizing 2-substituted-1H-imidazo[4,5-b]pyridines has been developed using water as a solvent and avoiding hazardous oxidizing agents. mdpi.com Adapting such principles to the synthesis of this compound is a key area for future research.

Table 1: Comparison of Green Chemistry Approaches for Pyridine Synthesis

| Principle | Traditional Approach | Green Chemistry Alternative | Potential Benefit for this compound Synthesis |

|---|---|---|---|

| Atom Economy | Multi-step synthesis with stoichiometric reagents and protecting groups. | Catalytic [2+2+2] cycloadditions; one-pot multicomponent reactions. bohrium.comrsc.org | Higher efficiency, less waste, reduced cost. |

| Solvent Use | Use of chlorinated or volatile organic solvents. | Use of water, ionic liquids, or solvent-free conditions. nih.govmdpi.com | Improved safety, reduced environmental impact. |

| Hazard Reduction | Use of toxic or hazardous reagents (e.g., strong acids, heavy metals). | Use of biocatalysts (enzymes) or safer reagents like bromide-bromate couples. acs.orgresearchgate.net | Safer processes, reduced risk to human health and the environment. |

| Waste Prevention | Generation of significant byproducts and purification waste. | Designing syntheses where intermediates are not isolated; recycling of catalysts and solvents. sciencehistory.orgrasayanjournal.co.in | Lower E-factor (waste-to-product ratio), more sustainable manufacturing. |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch vessel, is emerging as a powerful technology for chemical synthesis. numberanalytics.comsioc-journal.cn This approach offers significant advantages in terms of safety, efficiency, and scalability, making it highly suitable for industrial production. organic-chemistry.orgchemanager-online.com The enhanced heat and mass transfer in microreactors allows for precise control over reaction conditions, often leading to higher yields and shorter reaction times compared to batch processes. organic-chemistry.org

For pyridine derivatives, flow chemistry has been successfully applied to various transformations. Microwave-assisted flow reactors have been used for the one-step synthesis of substituted pyridines. beilstein-journals.org Furthermore, a continuous flow microreactor system has been developed for the N-oxidation of pyridines, demonstrating high efficiency and stability over extended periods of operation, which is advantageous for large-scale production. organic-chemistry.org

The application of these techniques to the synthesis of this compound could provide a safer and more efficient manufacturing process. The ability to automate flow systems also allows for rapid screening of reaction conditions and the creation of compound libraries with minimal human intervention, accelerating the discovery of new derivatives and applications. chemanager-online.com

Discovery of Unprecedented Reactivity Modes and Catalytic Systems

The functionalization of the this compound core is crucial for creating new molecules with diverse properties. Research into novel catalytic systems is unlocking new ways to selectively modify dichloropyridine structures.

A significant challenge in the chemistry of dihalogenated pyridines is controlling the site-selectivity of cross-coupling reactions. Conventionally, halides adjacent to the nitrogen atom are more reactive. nih.gov However, recent breakthroughs have shown that this selectivity can be controlled and even reversed. For example, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand in palladium-catalyzed Suzuki-Miyaura cross-couplings of 2,4-dichloropyridines promotes reaction at the C4 position with high selectivity. nih.govresearchgate.net This demonstrates that selectivity can be ligand-controlled, opening up pathways to previously inaccessible isomers.

Nickel-based catalysts are also showing promise for the selective monoarylation of dichloropyridines. researchgate.net Additionally, iron-catalyzed cross-coupling has been shown to be highly efficient for reactions involving 2,6-dichloropyridine (B45657). nih.gov These alternative catalytic systems often offer advantages in terms of cost and toxicity compared to traditional palladium catalysts. The exploration of photocatalysis and electrocatalysis also presents new opportunities for activating the pyridine ring under mild conditions. numberanalytics.com Applying these advanced catalytic methods to this compound could enable the selective functionalization at either the C3 or C6 position, providing access to a wider range of derivatives.

Table 2: Emerging Catalytic Systems for Dichloropyridine Functionalization

| Catalyst System | Reaction Type | Key Feature | Potential Application for this compound |

|---|---|---|---|

| Palladium / Sterically Hindered NHC Ligand | Suzuki-Miyaura Cross-Coupling | Controls site-selectivity, enabling reaction at positions distal to the nitrogen atom. nih.gov | Selective C-C or C-N bond formation at the C3 or C6 position. |

| Nickel / Phosphine (B1218219) Ligands | Kumada & Suzuki-Miyaura Cross-Coupling | Provides an alternative to palladium, can exhibit different selectivity patterns. researchgate.net | Cost-effective and selective mono-functionalization. |

| Iron Complexes | Cross-Coupling | Efficient for double cross-coupling of 2,6-dichloropyridine. nih.gov | Synthesis of di-substituted derivatives in a single step. |

| Bismuth Redox Platform | Catalytic Fluorination | Enables C-F bond formation under mild conditions. chemrxiv.org | Introduction of fluorine atoms to create novel fluorinated analogues. |

Synergistic Approaches with Data Science and Artificial Intelligence in Chemical Synthesis Design and Optimization

The integration of data science, machine learning (ML), and artificial intelligence (AI) is set to revolutionize chemical synthesis. sjp.ac.lksjp.ac.lkbeilstein-journals.org These computational tools can analyze vast datasets to predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties, significantly accelerating the pace of research and development. preprints.orgsemanticscholar.org

For a molecule like this compound, AI and ML can be applied in several ways:

Retrosynthetic Analysis and Pathway Design: AI-powered tools can propose synthetic pathways by analyzing known chemical reactions, helping chemists to design more efficient and greener routes. preprints.orgfrontiersin.org

Reaction Optimization: ML algorithms can navigate the complex interplay of variables in a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions with fewer experiments than traditional methods. beilstein-journals.orgacs.org This is particularly valuable for optimizing the selective catalytic reactions described in section 6.2.

Reactivity Prediction: By combining quantum chemical calculations with ML models, it is possible to predict the reactivity of molecules with high speed and accuracy. bath.ac.ukoup.com This could be used to screen potential derivatives of this compound for desired activities before undertaking their synthesis.

Autonomous Laboratories: The combination of AI, automation, and flow chemistry is leading to the development of "self-driving" laboratories that can autonomously design, conduct, and optimize experiments, vastly increasing research throughput. semanticscholar.org

By harnessing these data-driven approaches, researchers can more effectively explore the chemical space around this compound, leading to the faster discovery of innovative materials and molecules. pnnl.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products